molecular formula C9H11NO3 B11925581 Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 15506-19-1

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B11925581
CAS No.: 15506-19-1
M. Wt: 181.19 g/mol
InChI Key: OQQYKHZSEDGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a methyl group, and a keto group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification, to yield the desired product.

    Condensation: Ethyl acetoacetate reacts with methylamine to form an intermediate imine.

    Cyclization: The imine undergoes cyclization to form a dihydropyridine intermediate.

    Esterification: The dihydropyridine intermediate is esterified with ethanol to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Dihydropyridine alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may confer different chemical and biological properties.

    Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: The position of the carboxylate group is different, which can affect the compound’s reactivity and interactions.

    Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar to the previous compound, the position of the carboxylate group influences its properties.

Biological Activity

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C9H11NO3
  • CAS Number : 15506-19-1
  • IUPAC Name : this compound

The compound features a pyridine ring structure that is essential for its biological activity, particularly in interactions with various biological targets.

Antiproliferative Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of pyridine derivatives can lead to improved antiproliferative activity. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine derivatives were found to have lower IC50 values against several human cancer cell lines such as HeLa and MDA-MB-231, indicating enhanced potency in inhibiting cell growth .

CompoundCell LineIC50 (µM)
Ethyl 1-methyl-2-oxo-1,2-dihydropyridineHeLa0.058
Ethyl 1-methyl-2-oxo-1,2-dihydropyridineMDA-MB-2310.075

Antimicrobial Activity

Dihydropyridine derivatives have also been studied for their antimicrobial properties. Compounds similar to ethyl 1-methyl-2-oxo-1,2-dihydropyridine have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antitubercular Activity

A specific study highlighted the antitubercular activity of related dihydropyridine compounds. The research demonstrated that certain structural modifications led to increased efficacy against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents .

The biological activity of ethyl 1-methyl-2-oxo-1,2-dihydropyridine is attributed to several mechanisms:

  • Cell Cycle Arrest : Many studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
  • Membrane Interaction : The hydrophobic nature of the dihydropyridine ring allows for interactions with lipid membranes, facilitating the entry into cells and enhancing bioavailability.

Study on Antiproliferative Effects

In a recent study published in MDPI, researchers synthesized various pyridine derivatives and evaluated their antiproliferative effects on different cancer cell lines. The study concluded that specific functional groups significantly influenced the IC50 values, thus guiding future modifications to enhance efficacy .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of ethyl 1-methyl derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial activity .

Properties

CAS No.

15506-19-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h4-6H,3H2,1-2H3

InChI Key

OQQYKHZSEDGNLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.